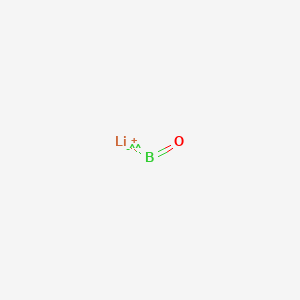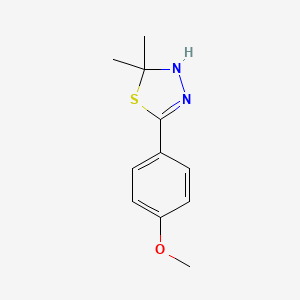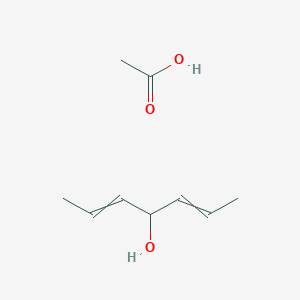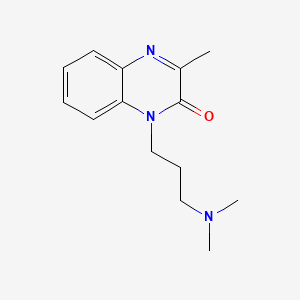
1,4-Diphenyl-2-(1-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-2-(1-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by its unique structure, which includes three phenyl groups attached to a central benzene ring
Vorbereitungsmethoden
The synthesis of 1,4-Diphenyl-2-(1-phenylethenyl)benzene typically involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized through a series of nucleophilic aromatic substitution reactions, where electron-withdrawing groups on the benzene ring facilitate the substitution process . Industrial production methods may involve the use of catalysts and high-temperature conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1,4-Diphenyl-2-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkyl groups being introduced to the benzene ring
Common reagents and conditions used in these reactions include halogens, strong acids, and bases, as well as catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzene derivatives and cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-2-(1-phenylethenyl)benzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties
Wirkmechanismus
The mechanism by which 1,4-Diphenyl-2-(1-phenylethenyl)benzene exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Diphenyl-2-(1-phenylethenyl)benzene can be compared with other aromatic hydrocarbons, such as:
Biphenyl: Similar in structure but lacks the additional phenylethenyl group, resulting in different reactivity and applications.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom, differing in its electronic properties and uses.
1,1-Diphenylethylene: Shares a similar structure but with different substitution patterns, leading to variations in chemical behavior and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
83283-82-3 |
|---|---|
Molekularformel |
C26H20 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1,4-diphenyl-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C26H20/c1-20(21-11-5-2-6-12-21)26-19-24(22-13-7-3-8-14-22)17-18-25(26)23-15-9-4-10-16-23/h2-19H,1H2 |
InChI-Schlüssel |
WOSADFHZHXOJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)



![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)


![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)

![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)


